3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole
Description
Properties
IUPAC Name |
3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-30-21-13-17(14-22(31-2)25(21)32-3)19(15-27(28)29)23-18-11-7-8-12-20(18)26-24(23)16-9-5-4-6-10-16/h4-14,19,26H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMOPRANHCQYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β. These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, histone modification, signal transduction, drug efflux, and cell proliferation.
Mode of Action
This compound interacts with its targets by fitting into their active or binding sites, thereby modulating their activities. For instance, it inhibits tubulin polymerization, a critical process in cell division. It also down-regulates Extracellular Signal Regulated Kinase 2 (ERK2) protein and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division. Its inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways. By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress.
Pharmacokinetics
These properties are crucial for the compound’s effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of the compound’s action include disruption of cell division, induction of oxidative stress, alteration of signal transduction, and potential modulation of gene expression. These effects can lead to the death of cancer cells, making the compound a potential anticancer agent.
Biological Activity
3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole, also known by its CAS number 379253-42-6, is a compound with significant biological activity. Its molecular formula is and it has been the subject of various studies focusing on its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. In a study evaluating its activity against Hep-2 and P815 cancer cell lines, the compound exhibited IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively, indicating its potential as an antitumor agent .
The biological activity of this compound is believed to involve multiple mechanisms:
- Apoptosis Induction : The compound has been noted to induce apoptosis in cancer cells, a crucial mechanism for cancer treatment.
- Microtubule Disruption : Similar compounds have been shown to bind to tubulin and disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis .
Antibacterial and Antifungal Activity
In addition to its anticancer properties, there is emerging evidence that this compound may possess antibacterial and antifungal activities. Studies on related compounds suggest that modifications in the chemical structure can enhance these activities significantly. For example, substituents on the phenyl ring have been shown to affect antibacterial potency against various strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- The presence of the nitro group and trimethoxyphenyl moiety are critical for enhancing its biological efficacy.
- Comparative studies indicate that variations in substitution patterns can lead to significant differences in biological outcomes .
Research Findings Table
| Study | Cell Line/Target | IC50 (mg/mL) | Mechanism |
|---|---|---|---|
| Study A | Hep-2 | 3.25 | Apoptosis |
| Study B | P815 | 17.82 | Microtubule Disruption |
| Study C | Various Bacteria | Varies | Antibacterial Activity |
Case Study 1: Cytotoxicity Evaluation
In a controlled laboratory setting, researchers evaluated the cytotoxic effects of the compound on Hep-2 cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.
Case Study 2: Antifungal Activity Assessment
A separate study assessed antifungal activity against common fungal strains. The compound demonstrated moderate inhibition zones, suggesting potential for further development as an antifungal agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Nitroethyl Substitutions
Compound 3i : (2-(2-Nitro-1-(3,4,5-trimethoxyphenyl)ethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone
- Key Differences: A pyrrolidinyl methanone group is attached to the indole nitrogen.
- Synthetic Yield : 51%, significantly lower than analogs with simpler substituents (e.g., 3g: 78%, 3h: 72%) . This highlights the synthetic challenge posed by the 3,4,5-trimethoxyphenyl group, likely due to steric hindrance or electronic deactivation.
3-(2-Nitro-1-phenylethyl)-1H-indole (CAS 51626-47-2)
- Key Differences : Lacks the trimethoxyphenyl group; instead, a simple phenyl group is attached.
- Physicochemical Properties :
- The absence of methoxy groups reduces polarity and may decrease solubility in polar solvents compared to the target compound.
Analogs with Trimethoxyphenyl Modifications
2-Phenyl-3-((3,4,5-trimethoxyphenyl)thio)-1H-indoles
- Key Differences : A thioether group replaces the nitroethyl chain.
- Synthetic Method : Microwave-assisted Friedel-Crafts reaction using disulfide precursors .
- Biological Relevance : Designed as tubulin polymerization inhibitors, suggesting the trimethoxyphenyl group enhances anticancer activity by mimicking colchicine-site binding . The nitroethyl group in the target compound may alter this mechanism.
3-(3,4,5-Trimethoxyphenyl)-1-phenylprop-2-en-1-one (3P)
Spectroscopic Data
- NMR : For analogs like 3i, the nitro group’s carbon resonates at δ ~147 ppm (¹³C-NMR) , while the trimethoxyphenyl group’s carbons appear at δ 55–60 ppm (OCH₃) and ~100–150 ppm (aromatic carbons) .
- HRMS : The target compound’s molecular formula (C₂₅H₂₄N₂O₅) predicts a molecular ion at m/z 432.17, differing significantly from simpler analogs like 3-(2-nitrovinyl)indole (m/z 253.0979) .
Q & A
Q. What synthetic methodologies are most effective for preparing 3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole?
The synthesis typically involves multi-step protocols:
- Nitration : Introduce the nitro group via nitrous acid (HNO₂) in acetic acid, as demonstrated in analogous indole derivatives .
- Trimethoxyphenyl coupling : Utilize Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to attach the 3,4,5-trimethoxyphenyl moiety. Evidence from iodine-catalyzed thioarylation (e.g., 3-arylthioindoles) suggests catalytic systems like I₂/CS₂ can enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) are standard. Yields for similar compounds range from 45–75% .
Q. How should researchers characterize this compound spectroscopically?
- ¹H/¹³C NMR : Key signals include the indole NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and methoxy groups (δ 3.6–3.8 ppm). Trimethoxyphenyl protons resonate as a singlet (δ 6.5–7.0 ppm) .
- Mass spectrometry (ESI-MS or HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. For example, a derivative with MW 319.21 showed a base peak at m/z 319.21 .
- X-ray crystallography : Resolve steric effects from the nitro and trimethoxyphenyl groups. Single-crystal data (e.g., CCDC codes in ) validate bond angles and packing motifs.
Q. What in vitro bioactivity assays are suitable for preliminary evaluation?
- Antimicrobial activity : Follow protocols from indole derivatives tested against S. aureus (MIC ≤ 16 µg/mL) and C. albicans (MIC ≤ 32 µg/mL) using broth microdilution .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can contradictory reactivity of the nitro group in synthetic pathways be resolved?
Discrepancies in nitro group stability may arise from:
- Reaction conditions : Nitration with HNO₂/CH₃COOH favors electrophilic substitution, while harsher conditions (e.g., HNO₃/H₂SO₄) risk over-oxidation. Optimize temperature (0–5°C) and stoichiometry .
- Steric hindrance : The 3,4,5-trimethoxyphenyl group may shield reactive sites. Computational modeling (DFT) can predict electron density distribution to guide reagent selection .
Q. What computational strategies predict conformational stability and intermolecular interactions?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with X-ray data (e.g., torsion angles in ).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO/water) on solubility. For analogs, MD revealed π-π stacking between indole and phenyl groups .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism : Slow evaporation (hexane/CH₂Cl₂) minimizes disorder. For a trimethoxyphenyl-indole analog, slow cooling (0.5°C/hr) yielded monoclinic crystals (space group P2₁/c) .
- Hydrogen bonding : The indole NH often forms weak H-bonds with nitro oxygen. In , a derivative crystallized with two independent molecules per asymmetric unit due to steric clashes.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
